
Chiral triptycene-derived tri(crown ether)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chiral triptycene-derived tri(crown ether) is a unique compound that combines the structural features of triptycene and crown ethers. Triptycene is a rigid, three-dimensional molecule with a propeller-like shape, consisting of three benzene rings arranged at 120° angles. Crown ethers are macrocyclic compounds known for their ability to complex with cations. The combination of these two structures results in a compound with unique properties, including chiral recognition and molecular encapsulation capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chiral triptycene-derived tri(crown ether) typically involves the functionalization of triptycene at specific positions to introduce crown ether moieties. One common approach is the use of a two-step fragment-coupling reaction. Initially, triptycene is functionalized with reactive groups such as hydroxyl or amino groups. These intermediates are then reacted with crown ether precursors under conditions that promote macrocyclization .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using scalable purification techniques such as chromatography, and ensuring the availability of high-purity starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Chiral triptycene-derived tri(crown ether) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chiral triptycene-derived tri(crown ether) has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in chromatography and as a host molecule in supramolecular chemistry.
Medicine: Investigated for its potential in enantioselective drug synthesis and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials, including sensors and separation membranes
Wirkmechanismus
The mechanism by which chiral triptycene-derived tri(crown ether) exerts its effects is primarily based on its ability to form stable complexes with guest molecules. The chiral nature of the compound allows for enantioselective recognition, making it useful in separating enantiomers of chiral compounds. The molecular targets and pathways involved include hydrogen bonding, π-π interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
- Triptycene-derived calixarenes
- Triptycene-derived heteracalixarenes
- Triptycene-derived tetralactam macrocycles
- Triptycene-derived molecular tweezers
Uniqueness: Chiral triptycene-derived tri(crown ether) stands out due to its combination of a rigid triptycene backbone and the macrocyclic crown ether structure. This unique combination provides enhanced stability, chiral recognition, and the ability to form stable host-guest complexes, making it highly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C118H120O24 |
|---|---|
Molekulargewicht |
1922.2 g/mol |
InChI |
InChI=1S/C118H120O24/c1-117-93-75-105-108(140-72-60-128-48-42-122-54-66-134-102-36-30-84-18-6-12-24-90(84)114(102)111-87-21-9-3-15-81(87)27-33-99(111)131-63-51-119-39-45-125-57-69-137-105)78-96(93)118(2,97-79-109-106(76-94(97)117)138-70-58-126-46-40-120-52-64-132-100-34-28-82-16-4-10-22-88(82)112(100)115-91-25-13-7-19-85(91)31-37-103(115)135-67-55-123-43-49-129-61-73-141-109)98-80-110-107(77-95(98)117)139-71-59-127-47-41-121-53-65-133-101-35-29-83-17-5-11-23-89(83)113(101)116-92-26-14-8-20-86(92)32-38-104(116)136-68-56-124-44-50-130-62-74-142-110/h3-38,75-80H,39-74H2,1-2H3 |
InChI-Schlüssel |
YMFKPGURRNLFJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3=CC4=C(C=C3C(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C8=CC=CC=C8C=C7)C9=C(C=CC1=CC=CC=C19)OCCOCCOCCO6)(C1=CC3=C(C=C21)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO3)C)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


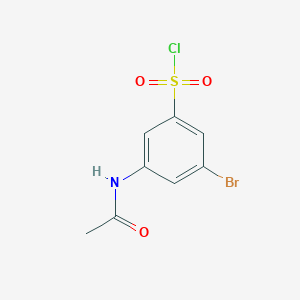
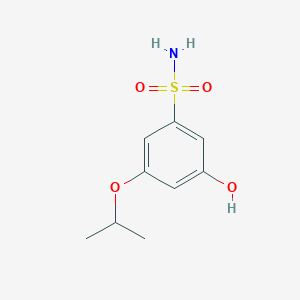


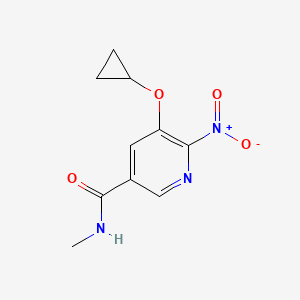

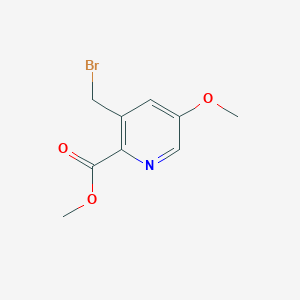

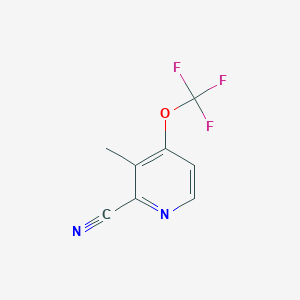


![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)


